molecular formula C12H10BrFN2O B1492242 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2098007-71-5

2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No. B1492242
M. Wt: 297.12 g/mol
InChI Key: ULNUSDRKLQQEJD-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one” is a pyridazine derivative. Pyridazines are heterocyclic compounds with a six-membered ring structure containing two nitrogen atoms and four carbon atoms . The compound also contains a bromoethyl group and a fluorophenyl group attached to the pyridazine ring.


Molecular Structure Analysis

The pyridazine ring in the compound is a planar, aromatic ring, similar to benzene but with two nitrogen atoms instead of carbon atoms in the ring . The bromoethyl and fluorophenyl groups would be attached to the carbon atoms in the ring.


Chemical Reactions Analysis

Pyridazine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The bromoethyl and fluorophenyl groups could also potentially participate in reactions, depending on the conditions.

Scientific Research Applications

Optical Properties and Fluorescent Probes

  • Indolizino[3,2-c]quinolines Synthesis and Optical Properties : A study explored the synthesis of indolizino[3,2-c]quinolines, which are a new class of fluorophores, potentially used as fluorescent probes in aqueous systems. These compounds were synthesized through a process involving 2-methylpyridines and 2-bromo-2'-nitroacetophenone, hinting at the relevance of similar bromo and fluoro-substituted compounds in developing fluorescent materials (Park et al., 2015).

Synthesis of Biologically Active Compounds

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one : This compound, which shares structural similarities with 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one, is an important intermediate in creating various biologically active compounds. Its synthesis from pyridin-4-ol and 4-bromo-2-fluoroaniline involves several steps including nitration, chlorination, N-alkylation, and reduction (Wang et al., 2016).

Methodologies in Organic Synthesis

  • Copper-Catalyzed Dehydrogenation : A method for synthesizing pyridazin-3(2H)-ones via copper-catalyzed dehydrogenation of 4,5-dihydropyridazin-3(2H)-ones was developed. This methodology could be applied to the preparation of N-substituted 6-phenylpyridazinone compounds containing fluorine, showcasing the versatility of such compounds in organic synthesis (Liang et al., 2013).

Drug Discovery and Medicinal Chemistry

  • Discovery of Full-Color-Tunable Emissive Fluorescent Probes : A novel fluorescent core skeleton, 1,2-dihydropyrrolo[3,4-beta]indolizin-3-one, was developed, indicating the potential of similar structures in creating tunable fluorescent probes for biological applications. This highlights the significance of bromo and fluoro-substituted compounds in drug discovery and medicinal chemistry (Kim et al., 2008).

Future Directions

The study and development of pyridazine derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as building blocks for the synthesis of various pharmaceuticals .

properties

IUPAC Name

2-(2-bromoethyl)-6-(2-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O/c13-7-8-16-12(17)6-5-11(15-16)9-3-1-2-4-10(9)14/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNUSDRKLQQEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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